molecular formula C11H15FO3 B8752258 (3,5-Diethoxy-4-fluorophenyl)methanol

(3,5-Diethoxy-4-fluorophenyl)methanol

Cat. No.: B8752258
M. Wt: 214.23 g/mol
InChI Key: YKJXCZGWLSFQQQ-UHFFFAOYSA-N
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Description

(3,5-Diethoxy-4-fluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol moiety substituted with two ethoxy groups at the 3- and 5-positions and a fluorine atom at the 4-position. This compound is part of the halogenated benzene family, where fluorine’s electronegativity and ethoxy groups’ steric and electronic effects influence its reactivity and physical properties.

Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings (Ref: 10-F603594; CAS: 909854-05-3), which classify it under discontinued halogenated benzenes .

Properties

Molecular Formula

C11H15FO3

Molecular Weight

214.23 g/mol

IUPAC Name

(3,5-diethoxy-4-fluorophenyl)methanol

InChI

InChI=1S/C11H15FO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3

InChI Key

YKJXCZGWLSFQQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1F)OCC)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethoxy groups in (3,5-Diethoxy-4-fluorophenyl)methanol enhance solubility in organic solvents compared to methoxy or unsubstituted analogs. However, steric hindrance from the ethoxy groups may reduce reactivity in nucleophilic substitutions relative to smaller substituents .
  • Fluorine Positioning: Unlike 5-(3,5-Difluorophenyl)-2-methoxyphenol, which features two fluorine atoms at meta positions, the single para-fluorine in (3,5-Diethoxy-4-fluorophenyl)methanol may direct electrophilic substitution reactions to specific aromatic positions .

Physicochemical Properties

While explicit data (e.g., melting points, logP) for (3,5-Diethoxy-4-fluorophenyl)methanol are unavailable in the provided evidence, comparisons can be inferred:

  • Polarity: The diethoxy and hydroxyl groups increase polarity compared to non-hydroxylated analogs like 4-Bromo-N,2-dimethylbenzamide, impacting chromatographic behavior .
  • Stability: Fluorine’s electron-withdrawing effect may stabilize the aromatic ring against oxidative degradation, a property shared with 5-(3,5-Difluorophenyl)-2-methoxyphenol .

Research and Application Gaps

  • Further investigation into its historical synthetic pathways is warranted.

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